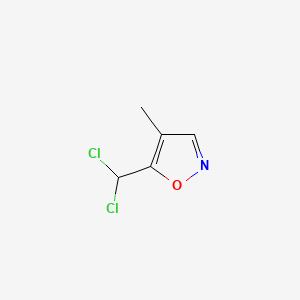

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of isoxazoles can be achieved through metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods often employ alternative catalysts and eco-friendly reaction conditions to produce isoxazoles efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the isoxazole ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the development of pharmaceuticals targeting various diseases . In industry, isoxazoles are employed in the production of agrochemicals and other specialty chemicals .

Wirkmechanismus

The mechanism of action of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Isoxazoles can act as inhibitors of enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the isoxazole derivative and its target .

Vergleich Mit ähnlichen Verbindungen

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) can be compared with other similar compounds such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents and biological activities. For example, sulfamethoxazole is an antibiotic, while muscimol acts as a GABA receptor agonist . The unique combination of the dichloromethyl and methyl groups in isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) contributes to its distinct chemical and biological properties .

Biologische Aktivität

Isoxazole derivatives, including Isoxazole, 5-(Dichloromethyl)-4-Methyl- (9CI) , have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological properties of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. The unique electronic properties of the isoxazole moiety contribute to its biological activity, making it a valuable scaffold in medicinal chemistry. Variations in substituents on the isoxazole ring can lead to significant differences in biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Properties

Isoxazole derivatives have been extensively studied for their anticancer properties. For instance, a series of indole-isoxazole hybrids demonstrated potent cytotoxicity against various cancer cell lines, including Huh7 and MCF7. These compounds were found to induce cell cycle arrest and decrease cyclin-dependent kinase 4 (CDK4) levels, highlighting their potential as novel anticancer agents . Similarly, other studies have shown that modifications in the isoxazole structure can enhance its efficacy against different cancer types .

Immunomodulatory Effects

Research indicates that isoxazole compounds exhibit immunosuppressive and immunostimulatory effects depending on their structural modifications. For example, certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential use in treating autoimmune diseases or transplant rejection . In contrast, other modifications led to enhanced immune responses, indicating a dual role in immunomodulation .

Antiviral Activity

Isoxazole derivatives have also been evaluated for antiviral activity. A study on substituted phenyl analogues of isoxazoles revealed significant inhibitory effects against several human rhinovirus serotypes. The structure-activity relationship indicated that specific substituents greatly enhanced antiviral potency . The mean minimum inhibitory concentrations (MICs) were as low as 0.40 µM for some compounds, demonstrating their potential as antiviral agents.

The mechanisms by which isoxazole derivatives exert their biological effects are varied and complex:

- Inhibition of Enzymatic Activity : Some isoxazoles act by inhibiting key enzymes involved in cellular processes or pathogen replication.

- Modulation of Cell Signaling Pathways : Isoxazole compounds can influence signaling pathways associated with cell growth and apoptosis.

- Interaction with Receptors : Certain derivatives have been shown to bind selectively to receptors involved in immune response modulation.

Case Study 1: Anticancer Activity

In a recent study evaluating a series of indole-isoxazole derivatives, researchers observed that specific compounds induced apoptosis in liver cancer cells through the activation of caspase pathways. The study utilized sulforhodamine B assays to determine cytotoxicity and found that three compounds exhibited significant anticancer activity with low toxicity profiles .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunosuppressive properties of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. The results showed dose-dependent inhibition of PBMC proliferation, indicating potential therapeutic applications in managing autoimmune conditions .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI), and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves cyclocondensation of hydroxylamine with β-diketones or via 1,3-dipolar cycloaddition reactions. For the target compound, substituent positioning (e.g., dichloromethyl and methyl groups) requires careful optimization of stoichiometry and reaction time. Evidence from analogous isoxazole syntheses suggests using glacial acetic acid as a solvent under reflux (9–12 hours) to achieve cyclization . Monitoring via TLC and purification via recrystallization or column chromatography (e.g., flash chromatography for polar byproducts) is critical . Adjusting temperature (80–100°C) and molar ratios (1:1.2 for hydroxylamine hydrochloride) can improve yields.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Characterization should include:

- 1H/13C-NMR : To confirm substituent positions (e.g., dichloromethyl at C5, methyl at C4) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₅H₄Cl₂NO) and isotopic patterns for chlorine .

- Elemental Analysis : Validate purity (>95%) and rule out residual solvents .

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹) .

Q. What are the key challenges in stabilizing this compound under varying pH and temperature conditions?

The dichloromethyl group may confer hydrolytic instability, particularly under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures. Store samples in anhydrous environments at -20°C to minimize Cl⁻ substitution reactions .

Advanced Research Questions

Q. How do electronic effects of the dichloromethyl and methyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups at C5 increase electrophilicity at C3/C4, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. However, steric hindrance from the methyl group at C4 may reduce catalytic efficiency. DFT calculations (e.g., Mulliken charges) can predict reactive sites, while Pd(PPh₃)₄/Na2CO3 in DMF at 80°C is a viable catalytic system for arylations . Contrast with unsubstituted isoxazoles to isolate substituent effects .

Q. What contradictions exist in reported biological activities of structurally analogous isoxazole derivatives, and how can they be resolved?

Some studies report dichloromethyl-substituted isoxazoles as herbicidal agents, while others highlight antiviral potential . These discrepancies may arise from assay conditions (e.g., cell lines vs. in planta models) or impurity profiles. Resolve via:

- Dose-response studies : Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity).

- Metabolite profiling : Identify active metabolites using LC-MS/MS .

- Structural analogs : Synthesize and test derivatives lacking the dichloromethyl group to isolate its role .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Docking studies (AutoDock Vina, Schrödinger Suite) against viral proteases or plant acetolactate synthase (ALS) can identify binding affinities. The dichloromethyl group may occupy hydrophobic pockets, while the isoxazole ring forms hydrogen bonds. Validate predictions with in vitro enzyme inhibition assays (e.g., ALS activity measured via pyruvate depletion) .

Q. What methodologies are recommended for analyzing degradation products under UV/oxidizing conditions?

Use LC-QTOF-MS to track photolytic/oxidative degradation. The dichloromethyl group may hydrolyze to COOH or form chlorinated byproducts (e.g., 5-carboxy-4-methylisoxazole). Forced degradation (e.g., 254 nm UV light, H₂O₂) coupled with MS/MS fragmentation can elucidate pathways .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies may arise from polymorphism or residual solvents. Conduct:

- Solubility screens : Use shake-flask method in DMSO, EtOH, and hexane at 25°C.

- XRPD : Identify crystalline vs. amorphous forms affecting solubility .

- Co-solvency studies : Evaluate PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Q. Why do some studies report herbicidal activity while others emphasize pharmacological potential?

Divergent applications stem from substituent-dependent mechanisms. The dichloromethyl group’s electrophilicity may inhibit ALS (herbicidal) or viral proteases (antiviral). Use comparative transcriptomics (RNA-seq) in model organisms to map pathway-specific effects .

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

5-(dichloromethyl)-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZZVTWDNVZER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.